molecular formula C8H15N3 B2476835 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine CAS No. 1248743-57-8

1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine

Cat. No. B2476835
CAS RN: 1248743-57-8
M. Wt: 153.229
InChI Key: UGGOWINFSCPFEX-UHFFFAOYSA-N
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Description

1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is a compound with the CAS Number: 1248743-57-8 . It has a molecular weight of 153.23 . It is in liquid form .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized from glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(2-ethyl-1H-imidazol-1-yl)-2-propanamine . The InChI code is 1S/C8H15N3/c1-3-8-10-4-5-11(8)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is in liquid form . The molecular formula is C8H15N3 and the molecular weight is 153.22 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine, focusing on six unique fields:

Pharmaceutical Development

1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is a derivative of imidazole, a compound known for its broad range of biological activities. This compound is being explored for its potential in developing new drugs, particularly due to its structural similarity to other biologically active imidazole derivatives. It has shown promise in the synthesis of drugs with antibacterial, antifungal, and antiviral properties .

Anticancer Research

Imidazole derivatives, including 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine, are being investigated for their anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. Research has shown that imidazole-based compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Catalysis in Organic Synthesis

This compound is also used as a catalyst in various organic synthesis reactions. Its imidazole ring structure allows it to participate in catalytic cycles, facilitating the formation of complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Material Science

In material science, 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is used in the development of functional materials . Its unique chemical properties make it suitable for creating polymers and other materials with specific desired properties, such as enhanced thermal stability and conductivity .

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-ethylimidazol-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-8-10-4-5-11(8)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGOWINFSCPFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine

CAS RN

1248743-57-8
Record name 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine
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